2-Methyl-1,2,3,4-tetrahydro-1,5-naphthyridine
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Overview
Description
2-Methyl-1,2,3,4-tetrahydro-1,5-naphthyridine is a heterocyclic compound with the molecular formula C₉H₁₂N₂. It is a derivative of 1,5-naphthyridine, which consists of a naphthalene ring system fused with two nitrogen atoms at positions 1 and 5.
Mechanism of Action
Target of Action
It is known that 1,5-naphthyridine derivatives, which include 2-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine, exhibit a great variety of biological activities
Mode of Action
It is known that alkyl halides react readily with 1,5-naphthyridines to furnish the corresponding n-alkylsubstituted 1,5-naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination . This suggests that this compound may interact with its targets in a similar manner.
Biochemical Pathways
It is known that a wide range of 1,5-naphthyridine derivatives were efficiently hydrogenated to give 1,2,3,4-tetrahydro-1,5-naphthyridines . This suggests that this compound may affect similar biochemical pathways.
Result of Action
It is known that 1,5-naphthyridine derivatives exhibit a great variety of biological activities . This suggests that this compound may have similar effects.
Action Environment
It is known that the compound is stored at room temperature , suggesting that it is stable under normal environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,2,3,4-tetrahydro-1,5-naphthyridine typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-aminopyridine with an aldehyde or ketone, followed by cyclization and reduction steps. For example, the reaction of 2-aminopyridine with acetaldehyde under acidic conditions can yield the desired naphthyridine derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,2,3,4-tetrahydro-1,5-naphthyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can convert the naphthyridine ring to more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the naphthyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthyridine oxides, while substitution reactions can produce various functionalized naphthyridine derivatives .
Scientific Research Applications
2-Methyl-1,2,3,4-tetrahydro-1,5-naphthyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine: The parent compound, which lacks the methyl group at position 2.
2-Methyl-1,2,3,4-tetrahydroquinoline: A similar compound with a quinoline ring system instead of naphthyridine.
2-Methyl-1,2,3,4-tetrahydroisoquinoline: Another related compound with an isoquinoline ring system.
Uniqueness
2-Methyl-1,2,3,4-tetrahydro-1,5-naphthyridine is unique due to its specific ring structure and the presence of a methyl group at position 2. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
Properties
IUPAC Name |
2-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-7-4-5-8-9(11-7)3-2-6-10-8/h2-3,6-7,11H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRBGKHUNKANSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N1)C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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